molecular formula C14H11BrClN3O3 B5909964 N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide

N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide

Cat. No.: B5909964
M. Wt: 384.61 g/mol
InChI Key: GSNIOOJEJXLUAP-UHFFFAOYSA-N
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Description

N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboximidamide group and an acetylated phenoxy group containing bromine and chlorine atoms. Its unique structure makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide typically involves multiple steps:

    Formation of the Phenoxy Acetyl Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with acetic anhydride to form 4-bromo-2-chlorophenoxyacetate.

    Coupling with Pyridine Derivative: The phenoxyacetate intermediate is then coupled with a pyridine derivative, such as pyridine-3-carboximidamide, under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboximidamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(4-chlorophenoxy)acetyl)carbohydrazonoylphenyl 3-methylbenzoate
  • 4-Bromo-2-(2-(3-chlorophenoxy)acetyl)carbohydrazonoylphenyl 4-methylbenzoate

Uniqueness

N’-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}pyridine-3-carboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a halogenated phenoxyacetyl group makes it a versatile compound for various research applications.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O3/c15-10-3-4-12(11(16)6-10)21-8-13(20)22-19-14(17)9-2-1-5-18-7-9/h1-7H,8H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNIOOJEJXLUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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